molecular formula C10H9BrO4 B8474153 3-Bromo-2-formyl-6-methoxyphenyl acetate

3-Bromo-2-formyl-6-methoxyphenyl acetate

Cat. No.: B8474153
M. Wt: 273.08 g/mol
InChI Key: HHFQQGZFRGSXCR-UHFFFAOYSA-N
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Description

3-Bromo-2-formyl-6-methoxyphenyl acetate is a brominated aromatic compound featuring a formyl group at the 2-position, a methoxy group at the 6-position, and an acetate ester at the phenolic oxygen. It serves as a key intermediate in the synthesis of bioactive molecules, such as salvianolic acid derivatives and methyl salvianolate A, as demonstrated in convergent synthetic strategies .

Synthesis:
The compound is typically synthesized via bromination of precursor aldehydes. For example, 2-formyl-6-methoxyphenyl acetate is treated with bromine (Br₂) in the presence of potassium bromide (KBr) in aqueous conditions. This method achieves high yields (~97%) and regioselectivity, avoiding side-chain bromination common in alternative solvents like glacial acetic acid .

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

(3-bromo-2-formyl-6-methoxyphenyl) acetate

InChI

InChI=1S/C10H9BrO4/c1-6(13)15-10-7(5-12)8(11)3-4-9(10)14-2/h3-5H,1-2H3

InChI Key

HHFQQGZFRGSXCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1C=O)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₉BrO₄
  • Melting Point : 75–77°C .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-bromo-2-formyl-6-methoxyphenyl acetate with structurally related brominated aryl compounds:

Compound Name Molecular Formula Key Substituents Synthesis Method Key Properties/Applications
This compound C₁₀H₉BrO₄ 2-formyl, 3-bromo, 6-methoxy, acetate Bromination in H₂O/KBr m.p. 75–77°C; salvianolic acid precursor
2-Bromo-1-(2-hydroxy-6-methoxyphenyl)ethanone C₉H₉BrO₃ 2-hydroxy, 2-bromo, 6-methoxy, ketone Bromination in glacial acetic acid Prone to side-chain bromination
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate C₉H₉BrO₃ 5-bromo, 2-hydroxy, methyl ester Esterification of bromophenols Similarity score: 0.91 (structural)
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate C₁₄H₁₅BrO₅ 4-bromo, 2-formyl, 6-methoxy, ethyl ester Aldol-like coupling Extended conjugation; drug intermediate

Key Differences and Research Findings

Regioselectivity in Bromination

  • This compound exhibits controlled bromination at the 3-position due to the use of aqueous KBr, which stabilizes Br⁺ ions and directs electrophilic substitution .
  • In contrast, bromination of 2-hydroxy-6-methoxyacetophenone in glacial acetic acid produces 3-bromo-2-hydroxy-6-methoxyacetophenone instead of the expected 2-bromo isomer, highlighting solvent-dependent regioselectivity .

Functional Group Influence on Reactivity

  • The formyl group in the target compound enhances electrophilic substitution at the 3-position, whereas ketone-containing analogs (e.g., 2-bromo-1-(2-hydroxy-6-methoxyphenyl)ethanone) are more susceptible to side-chain bromination under acidic conditions .
  • Ester derivatives (e.g., methyl or ethyl esters) in similar compounds () improve solubility in organic solvents, facilitating downstream reactions in drug synthesis .

Thermal and Physical Properties

  • The target compound’s melting point (75–77°C) is comparable to simpler bromophenols but higher than bulkier derivatives like ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate, which likely has lower crystallinity due to its flexible ester chain .

Challenges and Innovations

  • Synthetic Challenges : Achieving regioselective bromination in polyfunctional aromatics remains challenging. Aqueous bromination (as in the target compound) offers a solution, whereas traditional methods (e.g., glacial acetic acid) require post-reaction purification .
  • Analytical Tools : Crystallographic refinement programs like SHELXL and SHELXT aid in confirming substitution patterns and crystal structures of brominated analogs .

Preparation Methods

Role of Protecting Groups

The acetyl group in 10 serves dual purposes:

  • Steric Protection : Shields the phenolic oxygen from unwanted oxidation or side reactions.

  • Electronic Directing : The electron-withdrawing nature of the acetate moiety deactivates the aromatic ring, favoring bromination at the less hindered para position relative to the methoxy group.

Removal of the acetyl group (e.g., via hydrolysis with NaHCO₃ in methanol) is required for downstream applications, as demonstrated in the synthesis of methyl salvianolate A intermediates.

Solvent and Temperature Effects

  • Aqueous vs. Organic Solvents : Reactions in water minimize solvolysis of the acetyl group, whereas organic solvents like dichloromethane may require lower temperatures (-5°C) to suppress side reactions.

  • Recrystallization : Ethyl acetate-hexane mixtures provide optimal purity (>95%) for 11 , as confirmed by NMR and melting point analysis.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (CDCl₃) of 3-Bromo-2-formyl-6-methoxyphenyl Acetate (11 ) :

  • δ 10.35 (s, 1H, aldehyde proton)

  • δ 7.59 (d, J = 8.8 Hz, 1H, H-4)

  • δ 7.14 (d, J = 8.8 Hz, 1H, H-5)

  • δ 3.94 (s, 3H, OCH₃)

  • δ 2.47 (s, 3H, CH₃CO)

The downfield shift of the aldehyde proton (δ 10.35) confirms successful formylation, while the absence of phenolic OH signals verifies complete acetylation.

Purity and Stability

HPLC analyses report ≥95% purity for 11 under standard storage conditions (-20°C, inert atmosphere). Degradation studies indicate susceptibility to hydrolysis in alkaline media, necessitating pH-neutral environments during handling.

Comparative Analysis of Synthetic Methods

ParameterAqueous BrominationNon-Aqueous Bromination
Yield75%60–70%
ByproductsMinimalOver-brominated isomers
Purification DifficultyLow (recrystallization)Moderate (column chromatography)
Scalability>100 g demonstratedLimited data

The aqueous method offers superior regioselectivity and scalability, making it the preferred industrial route.

Applications in Natural Product Synthesis

This compound serves as a key intermediate in the total synthesis of methyl salvianolate A, a bioactive diterpenoid. Subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids enable diversification of the aromatic core .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-formyl-6-methoxyphenyl acetate, and what critical reaction conditions must be controlled during formylation and acetylation steps?

  • Methodology :

  • Formylation : Use the Vilsmeier-Haack reaction (chlorination of dimethylformamide with POCl₃) to introduce the formyl group at the ortho position. Monitor temperature (<5°C) to avoid over-chlorination .
  • Acetylation : Protect hydroxyl intermediates with acetic anhydride in anhydrous pyridine, ensuring stoichiometric excess (1.2–1.5 eq) and inert atmosphere to prevent hydrolysis .
  • Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) directed by methoxy and formyl groups; optimize reaction time to avoid polybromination .

Q. How should researchers optimize purification methods for this compound to minimize decomposition of its formyl and acetate groups?

  • Methodology :

  • Column Chromatography : Use neutral alumina or silica gel with ethyl acetate/hexane (1:4 ratio) to reduce acid-catalyzed hydrolysis. Monitor fractions via TLC .
  • Recrystallization : Employ non-polar solvents (e.g., dichloromethane/hexane) at low temperatures (0–4°C) to stabilize the formyl group .
  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation and moisture ingress .

Advanced Research Questions

Q. What crystallographic strategies are appropriate for resolving ambiguities in the molecular structure of this compound when X-ray data exhibits twinning or disorder?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–0.9 Å) to enhance signal-to-noise ratios for twinned crystals .
  • Refinement : Apply SHELXL’s twin-law matrix (e.g., BASF parameter) to model twinning and resolve disorder in the acetate moiety .
  • Visualization : Generate ORTEP-3 diagrams to validate thermal ellipsoids and hydrogen-bonding networks, ensuring <i>R</i>1 < 5% .

Q. How can researchers reconcile discrepancies between theoretical and observed NMR chemical shifts for the formyl and methoxy groups in this compound?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict shifts, accounting for solvent effects (e.g., CDCl₃ polarization) .
  • Experimental Validation : Acquire 2D NMR (HSQC, HMBC) to confirm scalar couplings between formyl protons (δ ~9.8 ppm) and adjacent carbons .
  • Dynamic Effects : Assess hydrogen bonding (e.g., formyl⋯methoxy interactions) via variable-temperature NMR to explain shift deviations .

Q. What mechanistic insights guide the selective bromination of precursor molecules to achieve the desired substitution pattern in this compound?

  • Methodology :

  • Directing Group Analysis : Methoxy groups activate the para position, while formyl groups deactivate meta positions, favoring bromination at the ortho site relative to methoxy .
  • Kinetic Control : Use low-temperature (–10°C) bromination with NBS (N-bromosuccinimide) to limit thermodynamic product formation .
  • Isotopic Labeling : Track bromine incorporation via <sup>81/79</sup>Br isotopic splitting in mass spectrometry .

Q. How should researchers address unexpected reactivity during derivatization reactions involving the acetate group in this compound under basic or nucleophilic conditions?

  • Methodology :

  • Protection Strategies : Temporarily silylate the acetate (e.g., TMSCl) before introducing nucleophiles to prevent hydrolysis .
  • Reaction Monitoring : Use <sup>1</sup>H NMR to detect acetate cleavage (disappearance of δ ~2.1 ppm singlet) in real-time .
  • Alternative Conditions : Replace polar aprotic solvents (DMF) with THF or dioxane to reduce base-catalyzed degradation .

Notes on Evidence Utilization

  • Synthesis & Characterization : , and 21 provide structural analogs (e.g., brominated aryl acetates) to infer reaction pathways.
  • Crystallography : (SHELX) and 2 (ORTEP) underpin advanced structural analysis techniques.
  • Stability : and highlight acetate group vulnerabilities, guiding storage and handling protocols.

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